This compound is classified as a 3,4-dihydroquinazoline, which is a derivative of quinazoline. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structure of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline suggests it may possess unique biological activities due to the presence of both methyl and phenyl substituents.
The synthesis of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors under specific conditions:
A recent study highlighted a simple metal-free cyclization method that produces 3-substituted 4-methylene-3,4-dihydroquinazoline derivatives efficiently while being environmentally friendly by only producing water as a byproduct .
The molecular structure of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can be described as follows:
Molecular modeling studies can provide insights into the conformational flexibility and electronic properties of this compound, which are critical for understanding its reactivity and interaction with biological targets.
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop new derivatives with improved efficacy.
The mechanism of action for compounds like 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline often involves interaction with specific biological targets:
The physical and chemical properties of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties.
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline has several potential applications:
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline belongs to the 3,4-dihydroquinazoline subclass of nitrogen-containing heterocycles. Its systematic IUPAC name denotes a bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring. The core quinazoline scaffold is numbered with N1 and N3 as bridgehead nitrogens. The "3,4-dihydro" designation specifies saturation between positions 3 and 4, distinguishing it from fully aromatic quinazolines. The 6-methyl substituent resides on the benzenoid ring, while the 3-(4-methylphenyl) group is a N-aryl substituent at the pyrimidine N3 position. This structural hybrid combines planar aromatic character (via the 4-methylphenyl group) with conformational flexibility from the non-planar dihydropyrimidine ring. 3,4-Dihydroquinazolines represent a critical pharmacophore due to enhanced solubility and reduced planarity compared to fully aromatic analogs, improving drug-likeness parameters [4] [6].
Structural Features:
Table 1: Structural Classification of Key Quinazoline Derivatives
Compound Type | Core Structure | Key Substitutions | Biological Relevance |
---|---|---|---|
4(3H)-Quinazolinone | Aromatic with C4=O | Variable at C2, C6, N3 | Broad-spectrum pharmacological activities |
3,4-Dihydroquinazoline | Partially saturated | 6-Me, 3-(4-MePh) | Receptor-targeted drug discovery |
2-Substituted Quinazolinone | Aromatic with C4=O | Alkyl/aryl at C2 | Antimicrobial agents |
Quinazoline | Fully aromatic | Variable substitutions | Kinase inhibitor scaffolds |
The quinazoline core traces its origins to 1869, when Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid and cyanide reactions [4] [6]. The name "quinazoline" was formalized by Weddige in 1887, recognizing its structural isomerism with cinnoline and quinoxaline. Early 20th-century research focused on synthetic methods and chemical properties, with Williamson (1957) and Armarego (1963) publishing seminal reviews on quinazoline chemistry [4] [6]. The 3,4-dihydroquinazoline subclass gained prominence in the 2000s as medicinal chemists explored partially saturated heterocycles to enhance pharmacokinetic properties.
Table 2: Historical Development Timeline of 3,4-Dihydroquinazolines
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established anthranilic acid as key precursor |
1903 | Gabriel develops improved quinazoline synthesis | Enabled systematic exploration of quinazoline chemistry |
1950s | Isolation of bioactive quinazoline alkaloids (e.g., from Dichroa febrifuga) | Validated medicinal potential of natural derivatives |
2008 | NIH funding for dihydroquinazoline-based drug discovery (SBIR grants) | Accelerated research on sst2 agonists using 3,4-dihydroquinazoline scaffolds [1] |
2020 | Discovery of nanomolar-potent sst2 agonists based on dihydroquinazolines | Demonstrated clinical potential for acromegaly and NETs |
Recent breakthroughs emerged from National Institute of Health-funded projects (SBIR 1R43DK088501-01A1, 1R44NS092231-01) focusing on 3,4-dihydroquinazoline-4-carboxamides as somatostatin receptor subtype 2 (sst2) agonists. These efforts established the 3,4-dihydroquinazoline core as a privileged scaffold for G-protein-coupled receptor (GPCR) targeting [1] . The specific compound 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline represents a structurally simplified analog of these pharmacologically active molecules, retaining key hydrogen-bonding capabilities and lipophilic domains essential for receptor interactions.
The 3,4-dihydroquinazoline scaffold demonstrates exceptional versatility in drug design. Its partially saturated pyrimidine ring offers three strategic advantages:
Structure-Activity Relationship (SAR) studies of related compounds reveal critical pharmacophoric elements:
Table 3: SAR Analysis of Key 3,4-Dihydroquinazoline Modifications
Position | Modification | Biological Impact | Example Potency (sst2 EC50) |
---|---|---|---|
N3 | 4-Methylphenyl | ↑ Hydrophobic receptor interactions | 0.73 nM |
C6 | Methyl vs. H | ↑ Membrane permeability; moderate potency enhancement | 4.2 nM → 1.3 nM |
C7 | Methyl vs. Chloro | ↓ Toxicity risk; improved metabolic stability | Comparable potency |
C4 | Carboxamide vs. carbonyl | ↑ Oral bioavailability; reduced hERG inhibition | 0.12 nM (carboxamide analog) |
In neuroendocrine tumor (NET) and acromegaly drug discovery, 3,4-dihydroquinazolines overcome limitations of injectable somatostatin analogs (octreotide, lanreotide). Their oral bioavailability enables continuous receptor coverage without the peak-trough effects seen with monthly injections . The 6-methyl-3-(4-methylphenyl) variant exemplifies structure-based optimizations to balance potency (nanomolar sst2 agonism), selectivity (>1000-fold over sst1,3-5), and developability (CYP450 and hERG inhibition avoidance) – critical parameters in modern lead optimization programs [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0